1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an acetamido group, an imidazole ring, and a carboxylic acid functional group. The combination of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the acylation of 2-aminopyridine to form 5-acetamidopyridine This intermediate is then subjected to a cyclization reaction with glyoxal to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to purify the final product to meet industry standards. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine and imidazole rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-acetamidopyridin-2-yl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both an acetamido group and a carboxylic acid group in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-acetamidopyridin-2-yl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)14-8-2-3-10(12-4-8)15-5-9(11(17)18)13-6-15/h2-6H,1H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSJTHZZCYNJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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